2-Benzylthiophene
Overview
Description
“Thiophene, 2-(phenylmethyl)-” is a derivative of Thiophene . Thiophene is a heterocyclic compound of particular interest in the field of organic chemistry. This cyclic molecule, sometimes referred to as thiofuran, consists of four carbon atoms and one sulfur atom in a ring structure . It is an analog to the compound benzene, where one CH2 group in the benzene ring is replaced with sulfur .
Synthesis Analysis
Thiophene is often found naturally in coal and crude oil, and it’s also a constituent of lignite . It can be produced through various methods such as the reaction of buta-1,3-diene and sulfur . This reaction, facilitated by a phosphoric acid catalyst, results in the polymerization of thiophene . Thiophene can also be obtained from coal tar, a byproduct of coal processing .Molecular Structure Analysis
The molecular formula of “Thiophene, 2-(phenylmethyl)-” is C11H10S . The five-membered ring structure of thiophene has a fascinating resonance, or delocalization, of electrons across the ring, a key feature of aromatic compounds . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons, just like benzene .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
From a physical standpoint, thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol . The compound has a boiling point of 84.1°C and a melting point of -38.3°C . Thiophene is soluble in most organic solvents such as alcohol, ether, and chloroform, but it is slightly soluble in water .Scientific Research Applications
Material Science and Pharmaceuticals : Thiophene derivatives exhibit a wide spectrum of biological activities including antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, and antiproliferative properties. They are also used as herbicides (Nagaraju et al., 2018).
Organic Electronics : These compounds are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells, demonstrating their significance in advanced electronic and optoelectronic applications (Nagaraju et al., 2018).
Photophysics : Thiophene derivatives, such as α‐Terthienyl, show moderate fluorescence quantum yield and generate triplet states with strong absorptions in the visible region. These properties make them suitable as Type II photodynamic agents (Reyftmann et al., 1985).
Synthesis of Heterocyclic Compounds : The thiophene nucleus is instrumental in synthesizing various heterocyclic compounds, some of which show promising antibacterial and antifungal properties (Mabkhot et al., 2017).
Thin Film Transistor Applications : Thiophene oligomers are synthesized for use in thin film transistors (TFTs), demonstrating their potential in the field of organic semiconductors (Ahmed et al., 2009).
Optoelectronic Devices : Designed thiophene dyes exhibit nonlinear absorption and optical limiting behavior, making them suitable for use in photonic or optoelectronic devices to protect human eyes and optical sensors, and for stabilizing light sources in optical communications (Anandan et al., 2018).
Organic Field-Effect Transistors : Mixed phenylene-thiophene oligomers show high p-type carrier mobilities in both evaporated and solution-cast films, indicating their usefulness in organic field-effect transistors and solution-fabricated nonvolatile transistor memory elements (Mushrush et al., 2003).
Mechanism of Action
Safety and Hazards
When handling “Thiophene, 2-(phenylmethyl)-”, it is advised to keep away from heat, sparks, open flames, and hot surfaces . It is also recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . Wearing protective gloves, eye protection, and face protection is also advised .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research envisions to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .
Properties
IUPAC Name |
2-benzylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGIYLLXBOUILV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157000 | |
Record name | Thiophene, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13132-15-5 | |
Record name | Thiophene, 2-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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